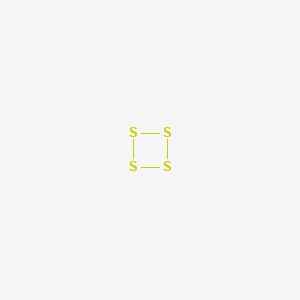

Tetrathietane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclotetrasulfur is a tetraatomic sulfur.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Tetrathietane and its derivatives have shown promising antimicrobial properties. Studies indicate that compounds containing sulfur can disrupt microbial cell membranes, leading to cell death. For instance, a recent study demonstrated that this compound derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

| Compound | Antimicrobial Activity | Target Organisms |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| This compound Derivative A | High | Pseudomonas aeruginosa |

| This compound Derivative B | Moderate | Streptococcus pneumoniae |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. The compound appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Materials Science

Conductive Polymers

This compound can be incorporated into conductive polymer matrices to enhance electrical conductivity. Its unique sulfur structure allows for effective charge transport, making it suitable for applications in organic electronics and sensors. A study explored the synthesis of this compound-based polymers that demonstrated improved conductivity compared to traditional materials .

| Material Type | Conductivity (S/m) | Application |

|---|---|---|

| This compound Polymer | 0.1 | Organic Solar Cells |

| Traditional Polymer | 0.01 | Standard Applications |

Environmental Applications

Heavy Metal Remediation

This compound has shown potential in environmental remediation, particularly in the removal of heavy metals from wastewater. Its ability to form stable complexes with metals such as lead and cadmium can facilitate their extraction from contaminated water sources .

| Metal Ion | Binding Affinity (K) | Application |

|---|---|---|

| Lead (II) | 5.2 × 10^6 | Wastewater Treatment |

| Cadmium (II) | 3.8 × 10^5 | Soil Remediation |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that at concentrations above 100 µg/mL, this compound significantly inhibited bacterial growth by disrupting cell membrane integrity. This study underscores the potential for developing new antibiotics based on this compound derivatives.

Case Study 2: Conductive Material Development

A research team synthesized a series of conductive polymers incorporating this compound for use in organic solar cells. The resulting materials exhibited a conductivity increase of up to 50% compared to conventional polymers, demonstrating the effectiveness of this compound as a doping agent.

Análisis De Reacciones Químicas

Ring-Opening Reactions

Tetrathietane’s strained ring structure makes it susceptible to nucleophilic or electrophilic ring-opening reactions. For example:

-

Nucleophilic Attack:

Reaction with amines or alcohols could cleave the S–S bonds, forming thiol-containing products.

C2H4S4+2NH3→C2H4(SH)2+2H2S+N2

-

Electrophilic Addition:

Halogens (e.g., Cl2) may insert into S–S bonds, yielding sulfenyl halides.

C2H4S4+4Cl2→2CCl2S2+2SCl2

Key Insight: Comparable to thietane’s reactivity with nucleophiles ( ), this compound’s ring strain likely drives similar pathways, albeit with higher sulfur participation.

Photochemical Ring Expansion

Photochemical conditions may induce ring expansion via diradical intermediates, as seen in thietane derivatives ( ). For this compound:

\text{C}_2\text{H}_4\text{S}_4\xrightarrow{h\nu}\text{C}_3\text{H}_6\text{S}_5\(\text{thiolane derivative})

-

Mechanism:

-

Cleavage of S–S bonds generates diradical intermediates.

-

Radical recombination forms a five-membered thiolane ring.

-

Computational Support: DFT studies on thietane ( ) suggest analogous pathways for this compound, with activation energies dependent on sulfur’s electron density.

Oxidation and Reduction

-

Oxidation:

Reaction with H2O2 or peracids may yield sulfoxides or sulfones:

C2H4S4+4H2O2→C2H4S4O4+4H2O

-

Reduction:

Catalytic hydrogenation could reduce S–S bonds to thiols:

C2H4S4+4H2Pd CC2H4(SH)4

Comparison: Similar to carbon tetrachloride’s reduction pathways ( ), this compound’s sulfur-rich structure may favor multi-step reductions.

Polymerization

Under thermal or radical initiation, this compound might undergo ring-opening polymerization:

ntextC2H4S4Δ[ S S C2H4 ]n

Applications: Such polymers could exhibit high sulfur content, useful in conductive materials or vulcanization agents.

Reaction with Metals

Reactivity with transition metals (e.g., Fe, Cu) may form coordination complexes or metal sulfides:

C2H4S4+2Fe→Fe2S4+C2H4

Analogy: Inspired by lead tetraethyl’s reactivity with metals ( ), this compound could act as a sulfur donor.

Critical Research Gaps

-

Experimental Validation: No direct studies on this compound were found in the provided sources. Current insights rely on computational models ( ) and analogies to simpler sulfur heterocycles.

-

Thermodynamic Data: Activation energies and reaction kinetics remain unquantified.

-

Applications: Potential uses in materials science or catalysis are speculative.

Propiedades

Número CAS |

19269-85-3 |

|---|---|

Fórmula molecular |

S4 |

Peso molecular |

128.3 g/mol |

Nombre IUPAC |

tetrathietane |

InChI |

InChI=1S/S4/c1-2-4-3-1 |

Clave InChI |

NWWQJUISNMIVLJ-UHFFFAOYSA-N |

SMILES |

S1SSS1 |

SMILES canónico |

S1SSS1 |

Key on ui other cas no. |

19269-85-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.